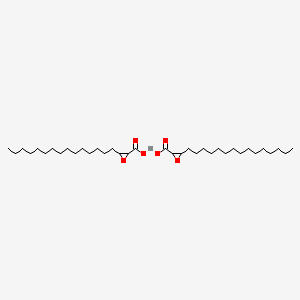
Cadmium epoxyoctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium epoxyoctadecanoate is a chemical compound with the molecular formula C36H66CdO6 It is a cadmium salt of epoxyoctadecanoic acid, which is an epoxy derivative of octadecanoic acid (stearic acid)
準備方法
Synthetic Routes and Reaction Conditions
Cadmium epoxyoctadecanoate can be synthesized through the reaction of cadmium salts with epoxyoctadecanoic acid. The typical synthetic route involves the following steps:
Preparation of Epoxyoctadecanoic Acid: Octadecanoic acid is first epoxidized using a peracid, such as peracetic acid or m-chloroperbenzoic acid, to form epoxyoctadecanoic acid.
Formation of this compound: The epoxyoctadecanoic acid is then reacted with a cadmium salt, such as cadmium chloride or cadmium acetate, in an appropriate solvent like ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete formation of the cadmium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Epoxidation: Large quantities of octadecanoic acid are epoxidized using industrial-scale reactors.
Cadmium Salt Formation: The epoxyoctadecanoic acid is then reacted with cadmium salts in large reaction vessels, with careful control of temperature and reaction time to optimize yield and purity.
化学反応の分析
Types of Reactions
Cadmium epoxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The cadmium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Substitution reactions can be carried out using various metal salts or organic reagents in solvents like ethanol or acetone.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols corresponding to the reduced epoxy group.
Substitution: New metal salts or organic derivatives of epoxyoctadecanoic acid.
科学的研究の応用
Cadmium epoxyoctadecanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized coatings, lubricants, and other industrial materials.
作用機序
The mechanism of action of cadmium epoxyoctadecanoate involves its interaction with molecular targets and pathways within biological systems. Key aspects include:
Molecular Targets: The compound can interact with proteins, enzymes, and cellular membranes, affecting their function and structure.
Pathways Involved: It can influence signaling pathways, such as oxidative stress pathways, by generating reactive oxygen species (ROS) and disrupting cellular homeostasis.
類似化合物との比較
Cadmium epoxyoctadecanoate can be compared with other similar compounds, such as:
Cadmium Stearate: Similar in structure but lacks the epoxy group, making it less reactive in certain chemical reactions.
Cadmium Oleate: Contains an unsaturated fatty acid chain, leading to different chemical and physical properties.
Cadmium Laurate: Has a shorter fatty acid chain, resulting in different solubility and reactivity characteristics.
Uniqueness
This compound is unique due to its epoxy group, which imparts distinct chemical reactivity and potential applications in various fields. The presence of the epoxy group allows for additional chemical modifications and interactions that are not possible with other cadmium fatty acid salts.
特性
CAS番号 |
26264-48-2 |
|---|---|
分子式 |
C36H66CdO6 |
分子量 |
707.3 g/mol |
IUPAC名 |
cadmium(2+);3-pentadecyloxirane-2-carboxylate |
InChI |
InChI=1S/2C18H34O3.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21-16)18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 |
InChIキー |
ACAQBDAOZYQPKR-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].[Cd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



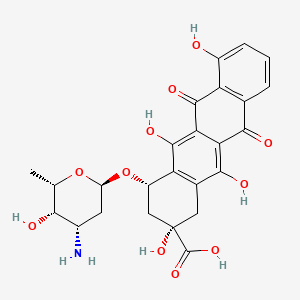
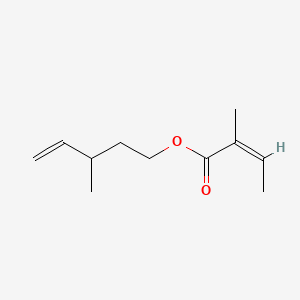
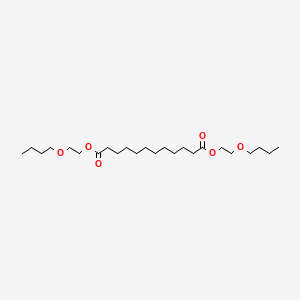


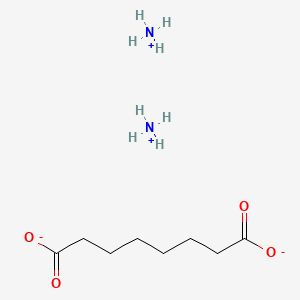
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)

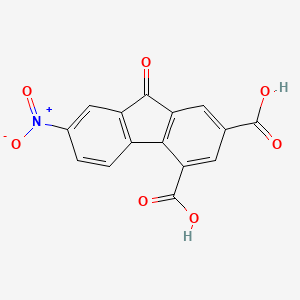
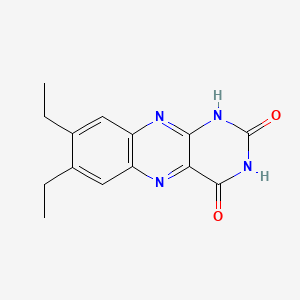
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)

